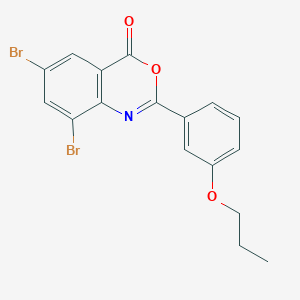![molecular formula C12H12N4S B11609988 3-(ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11609988.png)
3-(ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with an indole ring, with an ethylsulfanyl group at the 3-position and a methyl group at the 8-position.
Preparation Methods
The synthesis of 3-(ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole can be achieved through various synthetic routes. One common method involves the condensation of 5-tert-butylisatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve refluxing in a suitable solvent such as toluene or acetic acid, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.
Chemical Reactions Analysis
3-(Ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the ethylsulfanyl group.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions include various substituted triazinoindoles with different functional groups, which can be further utilized in medicinal chemistry .
Scientific Research Applications
3-(Ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. One of the primary targets is aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . The compound acts as an inhibitor of aldose reductase, thereby reducing the production of sorbitol and mitigating oxidative stress and cellular damage associated with hyperglycemia . Additionally, the compound exhibits antioxidant activity, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparison with Similar Compounds
3-(Ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:
3-Mercapto-5H-1,2,4-triazino[5,6-b]indole: This compound has a mercapto group instead of an ethylsulfanyl group and exhibits similar biological activities, including aldose reductase inhibition and antioxidant properties.
1,2,4-Triazino[5,6-b]indole-3-thione: This derivative has a thione group and has been studied for its antidepressant activity in animal models.
1,2,4-Triazino[5,6-b]indole-3-acetic acid: This compound has an acetic acid group and has shown potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H12N4S |
|---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
3-ethylsulfanyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C12H12N4S/c1-3-17-12-14-11-10(15-16-12)8-6-7(2)4-5-9(8)13-11/h4-6H,3H2,1-2H3,(H,13,14,16) |
InChI Key |
GKHCPJRSVBGSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=C(N2)C=CC(=C3)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[10-Bromo-3-(prop-2-en-1-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B11609910.png)
![7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B11609916.png)
![(4E)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11609919.png)
![(5E)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11609935.png)


![7-butan-2-yl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609946.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11609947.png)
![1-(3-Chlorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11609950.png)
![3-amino-N-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11609960.png)
![3-[1-(3-chloro-4-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11609969.png)
![4-{(E)-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11609975.png)
![7-ethyl-6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609976.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11609985.png)
